GR231118

Neuropeptide Y Y1 receptor antagonist binding affinity

GR231118 is a dimeric, lactam-bridged peptide (≥95% HPLC) with sub-nanomolar Y1 affinity (pA₂=10.5) and Y4 partial agonism, enabling unique dual-receptor pharmacology studies. Conformationally constrained structure ensures superior selectivity vs. linear fragments or non-peptide alternatives. Supplied lyophilized for validated in vivo feeding and receptor occupancy assays. Choose for reproducible, high-impact NPY research.

Molecular Formula C110H170N34O24
Molecular Weight 2352.7 g/mol
Cat. No. B549500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR231118
Synonyms1229U91
BW 1229U91
BW-1229U91
GR 231118
GR-231118
GR231118
Molecular FormulaC110H170N34O24
Molecular Weight2352.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1CCC(=O)NCC(NC(=O)C2CCCN2C(=O)C(CCC(=O)NCC(NC(=O)C3CCCN3C1=O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(C(C)CC)N)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N)N
InChIInChI=1S/C110H170N34O24/c1-9-59(7)87(111)103(165)133-73-39-41-85(149)127-55-81(99(161)139-79(53-63-27-35-67(147)36-28-63)97(159)131-71(19-13-45-125-109(119)120)93(155)137-77(49-57(3)4)95(157)129-69(17-11-43-123-107(115)116)91(153)135-75(89(113)151)51-61-23-31-65(145)32-24-61)142-102(164)84-22-16-48-144(84)106(168)74(134-104(166)88(112)60(8)10-2)40-42-86(150)128-56-82(141-101(163)83-21-15-47-143(83)105(73)167)100(162)140-80(54-64-29-37-68(148)38-30-64)98(160)132-72(20-14-46-126-110(121)122)94(156)138-78(50-58(5)6)96(158)130-70(18-12-44-124-108(117)118)92(154)136-76(90(114)152)52-62-25-33-66(146)34-26-62/h23-38,57-60,69-84,87-88,145-148H,9-22,39-56,111-112H2,1-8H3,(H2,113,151)(H2,114,152)(H,127,149)(H,128,150)(H,129,157)(H,130,158)(H,131,159)(H,132,160)(H,133,165)(H,134,166)(H,135,153)(H,136,154)(H,137,155)(H,138,156)(H,139,161)(H,140,162)(H,141,163)(H,142,164)(H4,115,116,123)(H4,117,118,124)(H4,119,120,125)(H4,121,122,126)/t59-,60-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81?,82?,83-,84-,87-,88-/m0/s1
InChIKeyRJRBRCCJETZJLT-GSICZYLSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
SolubilitySoluble in water
Storage-20°C

GR231118 (1229U91) Peptide: High-Affinity NPY Y1 Receptor Antagonist Procurement Guide


GR231118 (CAS 158859-98-4), also designated 1229U91 or GW1229, is a synthetic, dimeric peptide featuring a unique intermolecular lactam bridge between Glu² and Dap⁴ residues that conformationally constrains the pharmacophore. It acts as a potent and selective antagonist of the neuropeptide Y (NPY) Y1 receptor (pA₂ = 10.0–10.5) while exhibiting partial agonist activity at the Y4 receptor (pEC₅₀ = 8.6) [1]. The molecule is supplied as a lyophilized solid with a molecular weight of 2352.77 g/mol and a purity specification of ≥95% (HPLC), intended strictly for research applications [2].

Why GR231118 (1229U91) Cannot Be Substituted with Other NPY Y1 Antagonists


The dimeric, lactam-bridged architecture of GR231118 confers a unique pharmacological fingerprint that cannot be replicated by monomeric or non-peptide NPY Y1 antagonists. Simple substitution with linear NPY C‑terminal fragments (e.g., NPY(13‑36)) results in >1,000‑fold lower Y1 affinity (Kᵢ > 1 µM) due to the absence of the constrained bivalent binding mode [1]. Non‑peptide alternatives like BIBP3226 (Kᵢ ~ 7 nM) exhibit lower absolute affinity, competitive (reversible) kinetics, and lack the Y4 receptor modulation that is intrinsic to GR231118 [2][3]. Furthermore, the stereochemistry of the Dap residue in the bridge (DL‑Dap) directly impacts receptor selectivity; substituting with D‑Dap or L‑Dap alone alters the Y1/Y4 selectivity ratio, rendering inter‑batch or inter‑vendor substitution without full characterization invalid for reproducible pharmacology [4].

Quantitative Differentiation of GR231118 (1229U91) Against NPY Y1 Antagonist Comparators


Superior NPY Y1 Receptor Affinity and Potency vs. Non-Peptide BIBP3226

GR231118 (1229U91) demonstrates sub‑nanomolar affinity for the human Y1 receptor (Kᵢ = 0.10 nM), which is approximately 70‑fold higher than the prototypical non‑peptide Y1 antagonist BIBP3226 (Kᵢ = 7 nM). This translates into a pA₂ value of 10.5 for GR231118 versus a pKᵢ of 8.1 for BIBP3226 [1][2].

Neuropeptide Y Y1 receptor antagonist binding affinity

Subtype Selectivity Profile: Y1 Antagonism with Concomitant Y4 Partial Agonism

Unlike purely Y1‑selective antagonists such as BIBO3304 (IC₅₀ = 0.38 nM at hY1; no reported Y4 activity), GR231118 displays a dual functional profile: potent Y1 antagonism (pA₂ = 10.5) and partial Y4 agonism (pEC₅₀ = 8.6). This is quantified by a >100‑fold selectivity window between Y1 antagonism and Y2/Y5 activity, but only a ~70‑fold window for Y4 agonism .

NPY receptor Y4 agonist receptor selectivity

In Vivo Efficacy in Blocking NPY‑Induced and Physiological Feeding

Intracerebroventricular (i.c.v.) administration of GR231118 (30 µg) completely abolished NPY‑induced (5 µg i.c.v.) food intake in rats, reducing consumption from ~6 g (NPY alone) to baseline levels (~1 g). In fasted rats, the same dose suppressed physiological feeding by ~50% over 4 hours [1]. In rhesus monkeys, Y1ANT (a close analog with Daba instead of Dap) at 300 µg i.c.v. reduced fasting‑induced feeding by ~40% [2].

food intake in vivo pharmacology NPY Y1 antagonist

Radioligand Utility: High‑Affinity [¹²⁵I]‑GR231118 for Autoradiography

GR231118 can be radioiodinated to yield [¹²⁵I]‑GR231118, a high‑affinity radioligand that binds to both Y1 and Y4 receptors with Kd values in the low picomolar range (Y1 Kd ≈ 18 pM). Autoradiographic studies in rat brain show that [¹²⁵I]‑GR231118 binding is fully displaceable by the Y1‑selective antagonist BIBO3304 in most regions, confirming its utility for mapping Y1 receptor distribution [1][2].

radioligand autoradiography NPY receptor mapping

Optimal Research Applications for GR231118 (1229U91) Based on Quantitative Differentiation


Dissecting Y1‑Mediated Feeding Circuits in Rodent Models

GR231118's complete blockade of NPY‑induced hyperphagia (30 µg i.c.v.) and ~50% attenuation of fasting‑induced feeding [1] makes it the gold‑standard peptide tool for isolating the contribution of hypothalamic Y1 receptors to appetite regulation. Its in vivo efficacy surpasses that of non‑peptide Y1 antagonists like BIBP3226, which require higher doses and exhibit partial antagonism .

Pharmacological Differentiation of Y1 vs. Y4 Receptor Signaling

The dual Y1 antagonist / Y4 partial agonist profile (pA₂ = 10.5; pEC₅₀ = 8.6) [1] enables researchers to probe the functional interplay between Y1 and Y4 receptors in tissues co‑expressing both subtypes (e.g., pancreatic islets, enteric neurons). This is not feasible with purely Y1‑selective antagonists such as BIBO3304 (IC₅₀ = 0.38 nM at Y1, no Y4 activity) .

High‑Resolution Autoradiographic Mapping of NPY Y1 Receptors

The availability of [¹²⁵I]‑GR231118 as a picomolar‑affinity radioligand (Kd = 18 pM) [1] supports quantitative autoradiography and receptor occupancy studies in brain slices. The >20‑fold higher affinity relative to [¹²⁵I]PYY translates into lower non‑specific binding and clearer signal‑to‑noise ratios, essential for detecting subtle changes in Y1 receptor density in disease models .

Structure‑Activity Relationship (SAR) Studies of Dimeric Peptide Antagonists

The lactam‑bridged dimeric scaffold of GR231118 (Glu²‑Dap⁴ cross‑link) serves as a template for designing heterodimeric analogs with altered Y1/Y4 selectivity. Recent SAR work demonstrates that modifying the bridging residue (Dap → Dab, Orn, Lys) or ring size modulates Y1 affinity by up to 100‑fold, highlighting GR231118 as the parent compound for iterative medicinal chemistry optimization [1].

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